molecular formula C9H13N3S2 B14499924 Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate CAS No. 64203-98-1

Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate

Cat. No.: B14499924
CAS No.: 64203-98-1
M. Wt: 227.4 g/mol
InChI Key: CIONIYBHXVXXKP-UHFFFAOYSA-N
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Description

Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate is a chemical compound known for its versatile applications in various fields, including polymer chemistry and medicinal research. This compound is particularly notable for its role as a reversible addition-fragmentation chain transfer (RAFT) agent, which is used in controlled radical polymerization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate typically involves the reaction of 5-(dimethylamino)pyridine-2-thiol with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamodithioate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate primarily involves its role as a RAFT agent. It mediates the polymerization process by reversibly binding to the growing polymer chain, thereby controlling the molecular weight and distribution of the resulting polymer. The compound interacts with the polymer chain through a series of addition and fragmentation steps, ensuring a controlled and predictable polymerization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate is unique due to its dual functionality as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its ability to act as a RAFT agent also sets it apart from other similar compounds, making it highly valuable in controlled radical polymerization processes .

Properties

CAS No.

64203-98-1

Molecular Formula

C9H13N3S2

Molecular Weight

227.4 g/mol

IUPAC Name

methyl N-[5-(dimethylamino)pyridin-2-yl]carbamodithioate

InChI

InChI=1S/C9H13N3S2/c1-12(2)7-4-5-8(10-6-7)11-9(13)14-3/h4-6H,1-3H3,(H,10,11,13)

InChI Key

CIONIYBHXVXXKP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C(C=C1)NC(=S)SC

Origin of Product

United States

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